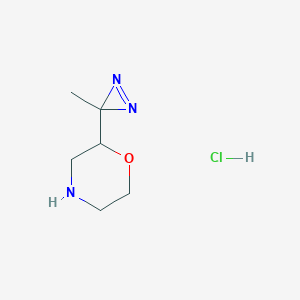

2-(3-Methyl-3H-diazirin-3-yl)morpholine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-Methyl-3H-diazirin-3-yl)morpholine hydrochloride is a chemical compound with the molecular formula C₆H₁₂ClN₃O and a molecular weight of 177.63 g/mol . This compound is known for its unique structure, which includes a diazirine ring, making it useful in various scientific applications, particularly in photo-cross-linking studies.

Méthodes De Préparation

The synthesis of 2-(3-Methyl-3H-diazirin-3-yl)morpholine hydrochloride typically involves the reaction of morpholine with 3-methyl-3H-diazirine under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The process involves several steps, including the formation of the diazirine ring and subsequent reaction with morpholine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Analyse Des Réactions Chimiques

2-(3-Methyl-3H-diazirin-3-yl)morpholine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the diazirine ring into other functional groups.

Substitution: The compound can undergo substitution reactions where the diazirine ring or morpholine moiety is replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

The compound has the molecular formula C6H12ClN3O and a molecular weight of 177.63 g/mol. Its mechanism of action involves the activation of the diazirine ring upon exposure to ultraviolet light, leading to the formation of a highly reactive carbene intermediate. This property allows it to form covalent bonds with nearby molecules, making it valuable for photo-cross-linking studies aimed at capturing transient interactions and mapping molecular binding sites .

Chemistry

-

Photo-Cross-Linking Studies :

- Used to investigate molecular interactions and binding sites.

- Facilitates the study of complex molecular systems by enabling the capture of transient states.

- Functionalization Reactions :

Biology

-

Protein-Protein Interactions :

- Employed in mapping active sites in enzymes and studying protein interactions.

- Useful in understanding biological pathways and mechanisms at the molecular level.

- Cellular Studies :

Medicine

-

Drug Discovery :

- Utilized to identify potential drug targets and binding sites.

- Its ability to form stable covalent bonds with proteins makes it a candidate for developing targeted therapies.

- Anticancer Research :

Industry

- Material Development :

- Applied in creating new materials and polymers with specific properties due to its reactivity.

- Useful in developing coatings or adhesives that require strong covalent bonding.

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemistry | Photo-cross-linking, functionalization reactions | Enables investigation of molecular interactions; versatile in modifying substrates |

| Biology | Protein mapping, cellular studies | Facilitates understanding of protein dynamics; useful in live-cell imaging |

| Medicine | Drug discovery, anticancer research | Identifies drug targets; shows promise against various cancer cell lines |

| Industry | Material development | Contributes to innovative materials with enhanced properties |

Case Studies

-

Modification of Tryptophan Peptides :

A study demonstrated the application of 2-(3-Methyl-3H-diazirin-3-yl)morpholine hydrochloride in modifying tryptophan-containing peptides, showcasing its utility in peptide chemistry and potential therapeutic applications . -

Hazard Assessment :

Research conducted on the thermal stability of diazirines highlighted safety considerations when working with these compounds, emphasizing the importance of understanding their reactive nature in both research and industrial settings .

Mécanisme D'action

The mechanism of action of 2-(3-Methyl-3H-diazirin-3-yl)morpholine hydrochloride involves the activation of the diazirine ring upon exposure to ultraviolet light. This activation leads to the formation of a highly reactive carbene intermediate, which can form covalent bonds with nearby molecules. This property makes it useful in photo-cross-linking studies to capture transient interactions and map molecular binding sites .

Comparaison Avec Des Composés Similaires

2-(3-Methyl-3H-diazirin-3-yl)morpholine hydrochloride is unique due to its diazirine ring, which provides photo-reactive properties. Similar compounds include:

3-(Trifluoromethyl)-3H-diazirine: Another diazirine compound with similar photo-reactive properties but different substituents.

4-Azido-2,3,5,6-tetrafluorobenzoic acid: A photo-reactive compound used in similar applications but with an azido group instead of a diazirine ring.

Benzophenone: A widely used photo-cross-linking agent with different structural features.

Activité Biologique

2-(3-Methyl-3H-diazirin-3-yl)morpholine hydrochloride is a diazirine-based compound that has garnered attention in medicinal chemistry, particularly for its potential biological activities linked to its photoreactive properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Diazirines are known for their ability to generate reactive carbene species upon photolysis, which can covalently modify proteins and other biomolecules. The mechanism by which this compound exerts its biological effects can be summarized as follows:

- Photolysis Activation : Upon exposure to UV light, the diazirine moiety undergoes homolytic cleavage, generating a carbene.

- Covalent Bond Formation : The reactive carbene can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter protein function.

- Biological Consequences : These modifications can result in changes in enzyme activity, disruption of protein-protein interactions, or induction of cellular stress responses.

Biological Activity and Applications

The biological activity of this compound has been investigated in various contexts:

- Anticancer Activity : Research indicates that diazirine derivatives can exhibit cytotoxic effects against cancer cell lines by modifying key proteins involved in cell cycle regulation and apoptosis. For instance, compounds with similar structures have been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are critical for cell division .

- Protein Interaction Studies : The photoreactive nature of diazirines allows them to be used as tools for studying protein interactions in live cells. By tagging proteins with diazirine derivatives, researchers can map interactions and identify potential drug targets .

Case Studies

Several studies have highlighted the biological implications of compounds related to this compound:

- Inhibition of CDK Activity : In a study examining the effects of diazirine-based inhibitors on CDK12, it was found that these compounds could promote proteasomal degradation of cyclin K in a dose-dependent manner. This suggests a potential application in targeted cancer therapies .

- Target Discovery Using Diazirines : A novel chemoproteomic strategy utilizing diazirine-based probes has been developed for identifying cellular targets of electrophilic natural products. This approach revealed diverse potential druggable targets and provided insights into the reactivity profiles of various compounds .

Data Tables

| Study | Compound | Biological Activity | Mechanism |

|---|---|---|---|

| Study 1 | Diazirine-based inhibitor | CDK inhibition | Covalent modification leading to degradation |

| Study 2 | Electrophilic natural product | Target identification | Covalent binding to cysteines |

| Study 3 | 2-(3-Methyl-3H-diazirin-3-yl)morpholine | Cytotoxicity in cancer cells | Protein modification affecting cell cycle |

Propriétés

IUPAC Name |

2-(3-methyldiazirin-3-yl)morpholine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O.ClH/c1-6(8-9-6)5-4-7-2-3-10-5;/h5,7H,2-4H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDPIOWUMNHAVCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=N1)C2CNCCO2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.